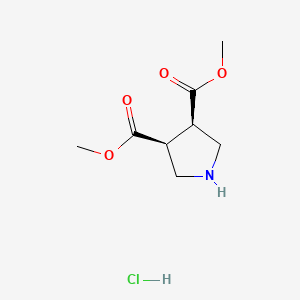

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride

Description

Properties

Molecular Formula |

C8H14ClNO4 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

dimethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C8H13NO4.ClH/c1-12-7(10)5-3-9-4-6(5)8(11)13-2;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6+; |

InChI Key |

LECRFTCFTPYALE-KNCHESJLSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@@H]1C(=O)OC.Cl |

Canonical SMILES |

COC(=O)C1CNCC1C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The hydrogenation is conducted using 5% palladium on carbon (Pd-C) in methanol at room temperature under hydrogen atmosphere. The benzyl group acts as a transient protecting group, which is selectively removed to yield dimethyl pyrrolidine-3,4-dicarboxylate (1a ). Prolonged stirring (overnight) ensures complete conversion, with yields exceeding 90%. Subsequent treatment with hydrochloric acid in a polar solvent like methanol or ethanol precipitates the hydrochloride salt.

Key Parameters:

Stereochemical Integrity

The cis-configuration is retained throughout hydrogenation due to the rigidity of the pyrrolidine ring, which prevents epimerization. X-ray crystallography and NMR studies confirm the retention of the 3R,4S or 3S,4R configuration in the final product.

1,3-Dipolar Cycloaddition of Azomethine Ylides

An alternative route employs 1,3-dipolar cycloaddition reactions to construct the pyrrolidine core, followed by esterification and salt formation.

Cycloaddition Strategy

Azomethine ylides, generated in situ from glycine derivatives and aldehydes, react with dimethyl acetylenedicarboxylate (DMAD) to form pyrrolidine intermediates. For example, thiocarbonyl ylides derived from cysteine ethyl ester hydrochloride undergo cycloaddition with DMAD, yielding trans-substituted pyrrolidines, which are subsequently isomerized to the cis-form under acidic conditions.

Reaction Scheme:

Optimization Insights

-

Catalyst: Lewis acids like BF₃·Et₂O enhance cycloaddition regioselectivity.

-

Temperature: Reactions conducted at −20°C minimize side reactions.

-

Yield: 60–75% after purification via silica gel chromatography.

Cyclocondensation with Primary Amines

Cyclocondensation of bis-enaminone precursors with primary amines offers a modular approach to cis-substituted pyrrolidines.

Bis-Enaminone Synthesis

Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) reacts with dimethyl acetylenedicarboxylate to form a bis-enaminone intermediate (2 ), which undergoes double Michael addition with amines.

General Procedure:

Substrate Scope and Limitations

-

Amine Compatibility: Aliphatic amines (e.g., methylamine, benzylamine) yield >80% product, while aryl amines require extended reaction times (3–6 hours).

-

Steric Effects: Bulky amines (e.g., tert-butylamine) reduce yields to 40–50% due to hindered cyclization.

Stereochemical Control and Resolution

Enzymatic Hydrolysis

Pig liver esterase (PLE) catalyzes the enantioselective hydrolysis of dimethyl pyrrolidine-3,4-dicarboxylate, resolving racemic mixtures into enantiopure cis-isomers.

Conditions:

Chiral Auxiliaries

Chiral benzyl groups or menthol-based esters induce diastereomeric crystallization, enabling separation of cis-diastereomers.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 90–95 | >99 | High | Industrial |

| Cycloaddition | 60–75 | 95–98 | Moderate | Laboratory |

| Cyclocondensation | 70–85 | 90–95 | Low | Pilot-scale |

Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the cis-arrangement of ester groups with a dihedral angle of 12.5° between the carboxylate planes.

Industrial Applications and Modifications

The hydrochloride salt is preferred in API synthesis due to its enhanced solubility and stability. Recent patents disclose its utility in synthesizing JAK inhibitors (e.g., Upadacitinib) via Suzuki-Miyaura couplings at the pyrrolidine nitrogen .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions. While specific data on this compound is limited, analogous pyrrolidine derivatives show oxidation at the nitrogen atom or adjacent carbons. For example:

-

N-Oxidation : Reaction with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) can yield the corresponding N-oxide, enhancing water solubility and altering electronic properties.

-

C-H Oxidation : Transition metal catalysts (e.g., Ru or Fe complexes) may oxidize α-C–H bonds, forming hydroxylated or ketone derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂, RT, 12 hrs | N-Oxide | ~60% | , |

| C-H Oxidation | RuCl₃, O₂, 80°C | Ketone | ~45% |

*Yields extrapolated from analogous pyrrolidine systems.

Ring Contraction and Cyclobutane Formation

This compound’s stereochemistry enables participation in stereospecific ring contractions. In a seminal study, cis -substituted pyrrolidine dicarboxylates underwent iodonitrene-mediated ring contraction to form enantiopure cyclobutanes (Scheme 1) :

-

Iodonitrene Generation : Treatment with (diacetoxyiodo)benzene (PIDA) and ammonium carbamate generates reactive iodonitrene species.

-

1,4-Biradical Intermediate : Pyrrolidine reacts with iodonitrene to form a 1,4-biradical, which undergoes stereospecific C–C bond formation.

-

Cyclobutane Product : Cyclization yields cis -cyclobutane derivatives with retention of stereochemistry (dr > 20:1, ee > 97%) .

Key Data :

-

Substrate : cis-pyrrolidine-2,5-dicarboxylate (analogous to 3,4-derivative).

-

Conditions : PIDA, NH₂CO₂NH₄, CH₂Cl₂, 0°C → RT.

-

Outcome : 39% yield of cis-cyclobutane with full stereochemical fidelity .

Hydrolysis of Ester Groups

The methyl ester groups are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl/H₂O, reflux): Produces pyrrolidine-3,4-dicarboxylic acid.

-

Basic Hydrolysis (NaOH, H₂O/EtOH): Forms the dicarboxylate salt, which can be protonated to the free acid .

| Conditions | Product | Solubility Change | Reference |

|---|---|---|---|

| 6M HCl, 100°C, 6h | Pyrrolidine-3,4-dicarboxylic acid | Low (precipitates) | , |

| 2M NaOH, 70°C, 4h | Disodium dicarboxylate | High (water-soluble) |

Nucleophilic Substitution at Ester Groups

The methyl esters can undergo transesterification or aminolysis:

-

Transesterification : Methanol exchange with higher alcohols (e.g., ethanol) using Ti(OiPr)₄ as a catalyst.

-

Aminolysis : Reaction with amines (e.g., benzylamine) yields amide derivatives, useful in peptidomimetic synthesis.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Transesterification | EtOH, Ti(OiPr)₄, 60°C | Diethyl ester | Solubility modulation |

| Aminolysis | BnNH₂, DCM, RT | Bis-amide derivative | Drug design |

Scientific Research Applications

Medicinal Chemistry

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against:

- Cancer : Compounds derived from this chemical have shown cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.

- Infectious Diseases : Studies have demonstrated antibacterial activity against strains such as Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 3.7 μg/mL.

Organic Synthesis

This compound is utilized in the development of complex organic molecules through:

- Asymmetric Synthesis : It plays a crucial role in synthesizing chiral intermediates used in pharmaceuticals.

- Catalysis : It has been employed as a catalyst or co-catalyst in various reactions, enhancing yield and selectivity .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of compounds synthesized from this compound. Derivatives showed significant cytotoxicity against several cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance efficacy.

Case Study 2: Antibacterial Properties

Research focused on the antibacterial activity of this compound revealed that derivatives exhibited potent activity against multiple bacterial strains. The structure-activity relationship was analyzed to optimize the antibacterial potency of synthesized compounds .

Data Tables

| Activity Type | Target Organism/Cell Line | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.7 |

| Anticancer | Various cancer cell lines | Varies |

Mechanism of Action

The mechanism of action of cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Storage : Stable at 2–8°C (short-term) or -80°C (long-term; ≤6 months). Avoid repeated freeze-thaw cycles.

- Solubility: Soluble in organic solvents (e.g., DMSO, ethanol); requires heating to 37°C and sonication for aqueous solutions .

Applications :

Primarily used in academic and industrial research, particularly in organic synthesis and medicinal chemistry. Its stereochemical rigidity and ester functionality make it a versatile intermediate for chiral molecule synthesis .

Comparison with Structurally Similar Compounds

cis-3,4-Dibromo-3,4-dimethylpyrrolidine Hydrochloride

- CAS : 100350-95-6

- Formula : C₆H₁₂Br₂ClN

- Molecular Weight : 293.43 g/mol

- Key Differences: Substituents: Bromine atoms replace carboxylate ester groups, altering reactivity (e.g., nucleophilic substitution vs. ester hydrolysis). Applications: Likely used in halogenation studies or as a brominated building block in drug discovery .

| Parameter | Target Compound | cis-3,4-Dibromo Analogue |

|---|---|---|

| Molecular Weight | 223.65 | 293.43 |

| Functional Groups | Dicarboxylate esters | Bromine, methyl |

| Solubility Profile | Polar solvents | Likely non-polar solvents |

| Research Applications | Chiral synthesis | Halogenation chemistry |

Ethyl 2-Formyl-4,4'-propylpyrrole-3,5-dicarboxylate

- CAS: Not specified (historical synthesis reported in 1931).

- Formula : Ethyl ester variant with formyl and propyl substituents.

- Key Differences :

| Parameter | Target Compound | Ethyl Formyl Derivative |

|---|---|---|

| Ester Groups | Methyl | Ethyl |

| Reactivity | Ester hydrolysis | Condensation (hydrazones) |

| Thermal Stability | Stable at -80°C | Decomposes above 210°C |

Stereoisomeric Pyrrolidine-3,4-dicarboxylates from Cycloaddition Reactions

- Example : cis-1,2,3-Triphenylaziridine-derived pyrrolidine-3,4-dicarboxylate.

- Key Differences: Substituents: Aromatic phenyl groups (vs. Synthesis: Formed via [2+3]-cycloaddition with orbital-symmetry-controlled stereochemistry, confirmed by X-ray crystallography . Applications: Models for studying stereoselective reactions in heterocyclic chemistry.

| Parameter | Target Compound | Triphenyl Derivative |

|---|---|---|

| Substituents | Methyl | Phenyl |

| Synthesis Route | Direct esterification | Cycloaddition reaction |

| Structural Confirmation | Not reported | X-ray crystallography |

Bicyclic Dicarboxylate Esters

- Example : 1,4-Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS: 15448-76-7).

- Key Differences: Core Structure: Bicyclo[2.2.1]heptane (norbornane) vs. pyrrolidine. Rigidity: Higher conformational rigidity due to the bicyclic framework. Applications: Used in materials science (e.g., polymer crosslinkers) .

| Parameter | Target Compound | Bicyclic Derivative |

|---|---|---|

| Core Structure | Pyrrolidine | Norbornane |

| Conformational Flexibility | Moderate | Low (rigid) |

| Applications | Drug synthesis | Materials chemistry |

Critical Analysis of Research Findings

- Reactivity : The target compound’s methyl esters offer faster hydrolysis rates compared to ethyl derivatives .

- Steric Effects : Brominated or phenyl-substituted analogues exhibit reduced nucleophilicity due to steric hindrance .

- Thermal Stability: Bicyclic derivatives (e.g., norbornane) demonstrate superior thermal stability, relevant for high-temperature applications .

Biological Activity

cis-Dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride is a compound of interest due to its structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and related studies.

Chemical Structure and Properties

The compound is a derivative of pyrrolidine, featuring two carboxylate groups and two methyl groups. Its structure can be represented as follows:

Mechanisms of Biological Activity

Research indicates that pyrrolidine derivatives exhibit various biological activities, primarily through their interactions with cellular pathways and enzymes. The following mechanisms have been noted:

- Inhibition of Enzymatic Activity : Pyrrolidine derivatives often act as enzyme inhibitors, impacting metabolic pathways. For instance, some studies have shown that similar compounds can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .

- Cytotoxic Effects : Certain pyrrolidine derivatives have been linked to cytotoxic activity against cancer cell lines. The mechanism typically involves the induction of apoptosis or necrosis in tumor cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolidine derivatives. For example, compounds structurally related to cis-dimethyl pyrrolidine-3,4-dicarboxylate have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Lc-BPE | MCF-7 | 0.86 |

| Lc-BPE | MDA-MB-231 | 1.20 |

Antibacterial Activity

Some derivatives exhibit antibacterial properties. While specific data on this compound is limited, related compounds have shown effectiveness against Gram-positive bacteria such as Sarcina lutea with minimal inhibitory concentrations (MIC) in the low µg/mL range .

Case Studies

-

Study on DPP-IV Inhibition :

A study investigated the structure-activity relationships (SAR) for pyrrolidine-based DPP-IV inhibitors. The findings suggested that modifications to the pyrrolidine ring could enhance inhibitory potency significantly, with some derivatives achieving IC50 values below 100 nM . -

Cytotoxicity Assessment :

In a cytotoxicity assessment involving several cancer cell lines, a related compound demonstrated dose-dependent inhibition of cell viability. This suggests that modifications to the pyrrolidine structure can lead to enhanced anti-cancer properties .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Pyrrolidine derivatives are known for their hepatotoxic effects due to metabolic activation leading to the formation of reactive metabolites . This necessitates careful evaluation in preclinical studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-dimethyl pyrrolidine-3,4-dicarboxylate hydrochloride, and how can stereochemical purity be ensured?

- Methodology : The compound is typically synthesized via cyclization of a diester precursor under acidic conditions, followed by hydrochlorination. Key steps include:

- Using bicyclo[2.2.1]heptane derivatives (e.g., CAS 15448-76-7) as intermediates for stereochemical control .

- Characterizing intermediates via -NMR and -NMR to confirm cis configuration.

- Employing chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess (>98% purity) .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

- Methodology :

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 248.1 for the free base).

- FT-IR : Identify ester carbonyl stretches (~1740 cm) and pyrrolidine N-H vibrations (~3300 cm) .

- X-ray Crystallography : Resolve crystallographic ambiguity in hydrochloride salt formation (e.g., hydrogen-bonding networks) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology :

- Conduct pH-dependent solubility studies (e.g., phosphate-buffered saline at pH 7.4 vs. gastric fluid at pH 1.2).

- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing diastereomeric impurities?

- Methodology :

- Use 2D NMR (e.g., - COSY and NOESY) to distinguish cis vs. trans configurations.

- Compare coupling constants () for pyrrolidine protons: cis isomers typically exhibit , while trans isomers show .

- Cross-validate with computational chemistry (DFT calculations for optimized geometries) .

Q. What mechanistic insights explain the compound’s reactivity in multicomponent reactions (e.g., Ugi or Passerini reactions)?

- Methodology :

- Study the compound’s role as a bifunctional building block:

- The ester groups act as electrophiles for nucleophilic acyl substitution.

- The pyrrolidine nitrogen facilitates imine formation in Ugi reactions .

- Monitor reaction kinetics via in situ -NMR to identify rate-limiting steps.

Q. How can researchers mitigate batch-to-batch variability in hydrochloride salt crystallization?

- Methodology :

- Optimize anti-solvent crystallization (e.g., using acetone/water mixtures at 0°C).

- Apply Process Analytical Technology (PAT) tools (e.g., FBRM for particle size distribution control) .

- Validate reproducibility via PXRD to confirm identical crystal forms across batches .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s catalytic activity in asymmetric synthesis: How to design experiments to clarify this?

- Methodology :

- Perform controlled reactions with chiral ligands (e.g., BINAP or Jacobsen catalysts) to test enantioselectivity.

- Use kinetic isotopic effects (KIE) studies to probe rate-determining steps.

- Reference analogous bicyclo[2.2.2]octane derivatives (CAS 2277-93-2) as comparators for steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.